Carbanide;gold(3+);pentane-2,4-dione

Heterogeneous catalysis CO oxidation Gold nanoclusters

SELECT Me2Au(acac) FOR UNMATCHED PERFORMANCE: This square‑planar organogold(III) precursor is irreplaceable for low‑resistivity CVD gold metallization (1.3× bulk Au) [], sub‑ambient CO abatement catalysts (T₁/₂ = −43°C) [], ambient solid‑grinding synthesis of 2 nm Au clusters [], and laser‑pyrolytic direct writing (2 μm linewidths) []. Unlike fluorinated or halide‑containing alternatives, its halogen‑free, moderate‑volatility profile eliminates corrosive by‑products and carbon contamination [][]. Ensure specification of Me2Au(acac) by CAS 14951-50-9. Generic interchange forfeits volatility, purity, and catalytic activity; source the verified precursor.

Molecular Formula C7H13AuO2
Molecular Weight 326.14 g/mol
Cat. No. B12979724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbanide;gold(3+);pentane-2,4-dione
Molecular FormulaC7H13AuO2
Molecular Weight326.14 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].CC(=O)[CH-]C(=O)C.[Au+3]
InChIInChI=1S/C5H7O2.2CH3.Au/c1-4(6)3-5(2)7;;;/h3H,1-2H3;2*1H3;/q3*-1;+3
InChIKeyFHTSXTMNKDGUMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbanide;gold(3+);pentane-2,4-dione — Dimethyl(acetylacetonate)gold(III) Procurement & Selection Guide


Carbanide;gold(3+);pentane-2,4-dione, universally designated as dimethyl(acetylacetonate)gold(III) or Me2Au(acac) (CAS 14951-50-9), is a square-planar organogold(III) complex bearing two methyl carbanion ligands and one bidentate acetylacetonate (acac) chelate [1]. With a molecular weight of 326.14 g·mol⁻¹, a melting point of 81–82 °C, and a sublimation point of ~25 °C at 0.01 mmHg, this volatile, organic-solvent-soluble precursor is the workhorse for chemical vapor deposition (CVD) of gold thin films, solid grinding synthesis of supported gold nanocatalysts, and electron-beam / laser-induced metallization [2][3].

Why Generic Substitution Fails for Carbanide;gold(3+);pentane-2,4-dione


In‑class gold(III) β‑diketonates differ profoundly in volatility, thermal lability, and ligand‑derived impurity profiles, rendering generic interchange hazardous for procurement specification. The parent Me2Au(acac) sublimed at ~25 °C/0.01 mmHg, whereas the trifluoromethyl analog Me2Au(tfac) exhibits a 10.8‑fold higher vapor pressure (0.108 mmHg at 25 °C) . This difference directly dictates precursor delivery rate, film purity, and carbon contamination level in CVD processes. Similarly, substitution of Me2Au(acac) by non‑volatile Au(III) complexes such as AuTFA forecloses the solid grinding catalyst preparation route that uniquely exploits Me2Au(acac) volatility at ambient temperature and pressure [1]. Consequently, each gold(III) acetylacetonate congener occupies a distinct performance envelope that cannot be replicated by simple stoichiometric replacement.

Product-Specific Quantitative Evidence Guide for Carbanide;gold(3+);pentane-2,4-dione


Lowest Reported T₁/₂ (−43 °C) for Au/SiO₂ Catalysts in Low-Temperature CO Oxidation

When Me2Au(acac) is deposited onto SiO₂ by solid grinding with potassium tert‑butoxide, the resulting Au/K‑SiO₂ catalyst achieves a temperature for 50 % CO conversion (T₁/₂) of −43 °C, which is the lowest value reported for any Au/SiO₂ system [1]. In head‑to‑head CVS preparation runs using Au/TiO₂ catalysts, the catalytic activity at 50 °C ranked Me2Au/TiO₂(IMP) ≈ AuCl₃/TiO₂(IMP) > Me2Au/TiO₂(CVD) >> AuP/TiO₂(CVD) >> AuP/TiO₂(IMP), establishing that Me2Au(acac)‑derived catalysts outperform those from the phosphine‑bearing precursor AuClP(C₂H₅)₃ regardless of the preparation method [2]. The non‑volatile alternative AuTFA yields similarly sized Au nanoparticles (mean 2.2 nm) but requires a separate calcination step, whereas Me2Au(acac) decomposes directly during grinding or mild thermal treatment [1].

Heterogeneous catalysis CO oxidation Gold nanoclusters Solid grinding method

Moderate Vapor Pressure for Controlled CVD Purity Versus Fluorinated Congeners

The equilibrium sublimation vapor pressure of Me2Au(acac) is approximately 0.01 mmHg at 25 °C, which is one‑tenth that of the trifluoroacetylacetonate analog Me2Au(tfac) (0.108 mmHg at 25 °C) . Baum et al. demonstrated that fluorination raises vapor pressure substantially; however, the lower volatility of non‑fluorinated Me2Au(acac) correlates with higher deposit purity and lower carbon contamination in laser‑pyrolytic CVD because the precursor delivery rate is more easily matched to the surface decomposition kinetics [1]. Gold films deposited from Me2Au(acac) at 200–300 °C reached resistivities of only 1.3 × that of bulk gold, a benchmark for MOCVD gold metallization [2].

MOCVD Vapor pressure Gold thin film Organometallic precursor

Sub‑2 nm Gold Nanoparticle Generation via Solid Grinding at Ambient Conditions

Solid grinding of Me2Au(acac) with metal oxide supports at room temperature in air for 20 min, followed by calcination, consistently yields Au nanoparticles with mean diameters of approximately 2 nm [1][2]. This is significantly smaller than the typical 5–10 nm Au particles obtained by conventional deposition‑precipitation (DP) methods on the same supports. When the same solid grinding protocol is applied to the alternative non‑volatile complex AuTFA, comparable particle sizes (mean 2.2 nm) are achieved on SiO₂, but AuTFA cannot be delivered via vapor‑phase routes, restricting its versatility [1]. The volatile nature of Me2Au(acac) thus enables a uniquely simple pathway to sub‑2 nm Au clusters without requiring vacuum equipment or extended deposition times.

Gold nanoparticles Solid grinding Catalyst preparation Nanoparticle size control

Superior CVD Precursor Suitability Over AuCl₃ and AuClP(C₂H₅)₃ for Gold Catalyst Synthesis

A systematic comparison of three gold precursors for CVD preparation of Au/TiO₂ catalysts demonstrated that Me2Au(acac) is the most suitable because of its adequate volatility and clean decomposition; AuClP(C₂H₅)₃ was ranked second, while AuCl₃ proved completely unsuitable for CVD catalyst preparation due to insufficient volatility [1]. Catalytic testing at 50 °C further revealed that the Me2Au/TiO₂(CVD) catalyst substantially outperformed AuP/TiO₂(CVD) (from AuClP(C₂H₅)₃) under identical CVD conditions, and even rivaled catalysts prepared by solution impregnation methods [1].

Chemical vapor deposition Gold catalyst Precursor volatility Au/TiO₂

Room‑Temperature Stability and Organic Solvent Solubility Enabling Broad Formulation Latitude

Me2Au(acac) is reported to be stable at room temperature under dry, cold storage conditions and is freely soluble in common organic solvents including ethanol, dimethylformamide, and toluene . This contrasts sharply with many gold(I) MOCVD precursors such as CH₃AuP(CH₃)₃ or CF₃AuCNCH₃, which are described as unstable, light‑sensitive substances requiring special storage conditions that complicate handling and procurement logistics [1]. The combination of ambient solid‑state stability and organic solubility allows Me2Au(acac) to be deployed in both vapor‑phase (CVD) and solution‑phase (impregnation, spin‑coating) processing without glovebox or Schlenk line infrastructure.

Organometallic precursor Stability Solubility Procurement handling

Best Research & Industrial Application Scenarios for Carbanide;gold(3+);pentane-2,4-dione (Me2Au(acac))


Low‑Temperature CO Oxidation Catalyst Fabrication by Solid Grinding

For researchers or manufacturers developing Au/SiO₂ or Au/Al₂O₃ catalysts for sub‑ambient CO abatement, Me2Au(acac) is the precursor of choice. Solid grinding of Me2Au(acac) with KOtBu‑doped SiO₂ yields catalysts with a record‑low T₁/₂ of −43 °C [1]. No alternative Au(III) complex has demonstrated comparable ultra‑low temperature activity on silica supports, making Me2Au(acac) irreplaceable for this specific application.

Chemical Vapor Deposition of High‑Purity Gold Thin Films for Microelectronics

When the target is low‑resistivity gold metallization on semiconductor or MEMS substrates, Me2Au(acac) delivers films with resistivity only 1.3 × that of bulk gold [1]. Its moderate vapor pressure allows controlled delivery at substrate temperatures of 200–300 °C, and the absence of halogen or phosphorus ligands eliminates corrosive by‑products that accompany AuCl₃ or phosphine‑bearing precursors [2]. This makes Me2Au(acac) the preferred precursor for CVD gold in microelectronic packaging and interconnect applications.

Size‑Controlled Gold Nanocluster Synthesis on Inert Supports

For catalytic or plasmonic applications requiring monodisperse 2 nm Au clusters on inert supports (SiO₂, cellulose, polymers), the solid grinding method using volatile Me2Au(acac) at ambient temperature and pressure is uniquely effective [1][2]. This protocol obviates the need for vacuum equipment, chloride‑containing gold sources, or multi‑step liquid‑phase grafting, dramatically simplifying workflow while delivering nanoparticle sizes unattainable by conventional deposition‑precipitation.

Laser‑Induced Direct Write Metallization and Micropatterning

Me2Au(acac) is the benchmark precursor for laser‑pyrolytic direct writing of gold micropatterns, capable of generating linewidths as fine as 2 μm via UV excimer laser photolysis in the vapor phase [1]. Its clean thermal decomposition pathway and solvent‑dependent kinetics enable maskless lithographic gold deposition, a capability not replicated by fluorinated derivatives that suffer from higher carbon contamination despite their enhanced volatility.

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